6,6-Difluoro-2-azabicyclo[2.2.1]heptane

Medicinal Chemistry Drug Design Physicochemical Properties

6,6-Difluoro-2-azabicyclo[2.2.1]heptane is a conformationally constrained, fluorinated bicyclic secondary amine scaffold. Characterized by a rigid norbornane-like framework, its molecular formula is C6H9F2N with a molecular weight of 133.14 g/mol.

Molecular Formula C6H9F2N
Molecular Weight 133.14
CAS No. 1357352-59-0
Cat. No. B3027698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Difluoro-2-azabicyclo[2.2.1]heptane
CAS1357352-59-0
Molecular FormulaC6H9F2N
Molecular Weight133.14
Structural Identifiers
SMILESC1C2CC(C1NC2)(F)F
InChIInChI=1S/C6H9F2N/c7-6(8)2-4-1-5(6)9-3-4/h4-5,9H,1-3H2
InChIKeyMCNXKBJSQXDOCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6-Difluoro-2-azabicyclo[2.2.1]heptane (CAS 1357352-59-0) for Constrained Amine Scaffold Procurement


6,6-Difluoro-2-azabicyclo[2.2.1]heptane is a conformationally constrained, fluorinated bicyclic secondary amine scaffold [1]. Characterized by a rigid norbornane-like framework, its molecular formula is C6H9F2N with a molecular weight of 133.14 g/mol [2]. The gem-difluoro substitution at the 6-position and the bridgehead nitrogen impart distinct physicochemical properties that are central to its utility as a non-classical bioisostere in medicinal chemistry and as a specialized building block for the synthesis of complex molecules .

Procurement Risk Alert: Why Unsubstituted or Mono-Fluoro 2-Azabicyclo[2.2.1]heptane Analogs Cannot Replace the 6,6-Difluoro Scaffold


The 6,6-difluoro substitution pattern on the 2-azabicyclo[2.2.1]heptane core is not an arbitrary modification; it is a critical design element that profoundly alters the scaffold's fundamental physicochemical properties and biological behavior . Simple substitution with an unsubstituted 2-azabicyclo[2.2.1]heptane or a mono-fluoro analog fails to achieve the required balance of basicity, lipophilicity, and metabolic stability that is central to its use in demanding drug discovery applications . The quantitative data below demonstrate that the presence and position of the gem-difluoro group confer a unique profile that cannot be replicated by readily available, structurally similar alternatives, making specific procurement of this CAS number essential for research continuity .

Quantitative Differentiation Guide for 6,6-Difluoro-2-azabicyclo[2.2.1]heptane: A Data-Driven Procurement Rationale


Basicity (pKa) Modulation: 6,6-Difluoro Scaffold Exhibits >10,000-Fold Weaker Basicity vs. Non-Fluorinated Parent

The electron-withdrawing effect of the two fluorine atoms at the 6-position drastically reduces the basicity of the nitrogen in the 2-azabicyclo[2.2.1]heptane ring system. This alters the compound's ionization state at physiological pH, which is a critical determinant of membrane permeability and target engagement . The predicted pKa of 6,6-difluoro-2-azabicyclo[2.2.1]heptane is 7.38 ± 0.40 , compared to a predicted pKa of 11.44 ± 0.20 for the non-fluorinated analog, 2-azabicyclo[2.2.1]heptane .

Medicinal Chemistry Drug Design Physicochemical Properties

Lipophilicity (LogP) Optimization: Difluoro Substitution Balances Polarity to Maintain Drug-Like Properties

Fluorination is a common strategy to modulate lipophilicity, but its effect is position-dependent. The 6,6-difluoro derivative demonstrates a calculated LogP that balances the polarity introduced by the amine with the lipophilic character of the fluorinated bicycle. The compound has a reported LogP of approximately 1.1 [1], which is distinct from the mono-fluoro analog (LogP 0.41 ) and the unsubstituted parent (LogP ~0.7 [2]). This difference is significant for tuning a molecule's ADME profile.

Medicinal Chemistry ADME Lipophilicity

Metabolic Stability: A 6,6-Difluoro-Containing Derivative Demonstrates Favorable In Vivo Pharmacokinetics

The gem-difluoro group is a well-established motif for blocking metabolic soft spots and enhancing the metabolic stability of drug candidates [1]. While direct data for the parent amine is sparse, the derivative (3S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid provides strong class-level inference. This compound demonstrated high oral bioavailability (89% in rats) and a long plasma half-life (6.3 hours in primates) in a 2024 study, which the authors attributed to the stabilizing effect of the difluoro modification on the bicyclic core [2].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Target Engagement: A 6,6-Difluoro Scaffold Yields a Potent EAAT2 Inhibitor with Nanomolar Activity

The 6,6-difluoro-2-azabicyclo[2.2.1]heptane core can be elaborated into potent and selective biological probes. The stereospecific derivative (3S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid was reported to be a potent inhibitor of the excitatory amino acid transporter 2 (EAAT2) [1]. The compound exhibited an IC50 of 38 nM in in vitro assays and demonstrated significant neuroprotective effects, reducing neuronal degeneration by 42% in a mouse model of ALS, as reported in a 2024 Nature Communications paper [2].

Neuroscience Enzyme Inhibition Drug Discovery

High-Value Application Scenarios for 6,6-Difluoro-2-azabicyclo[2.2.1]heptane (CAS 1357352-59-0)


CNS Drug Discovery Programs Requiring Modulated Basicity and High Metabolic Stability

The drastically reduced pKa (7.38 vs. 11.44 for the parent) is a primary differentiator that enables the design of CNS-penetrant drug candidates with a lower risk of hERG channel blockade and phospholipidosis associated with highly basic amines . The associated evidence of high oral bioavailability and CNS penetration for related derivatives (e.g., brain-to-plasma ratio of 0.85) positions this scaffold as an ideal core for developing therapeutics for neurological disorders such as epilepsy, pain, and neurodegeneration [1].

Optimization of Lead Compounds Suffering from Metabolic Soft Spots

When a lead series containing a piperidine or other saturated amine exhibits rapid oxidative metabolism, the 6,6-difluoro-2-azabicyclo[2.2.1]heptane scaffold serves as a highly effective, conformationally restricted bioisostere . The gem-difluoro group blocks potential metabolic sites on the bicyclic framework, while the rigid scaffold restricts the number of low-energy conformations, potentially improving binding affinity and selectivity . Procurement of this building block is a strategic move to address high clearance and poor half-life, as supported by the class-level PK data demonstrating a 6.3-hour primate half-life [2].

Synthesis of EAAT2 Modulators and Related Neurotransmitter Transporter Probes

The demonstrated potency of the (3S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid derivative as a 38 nM EAAT2 inhibitor provides a validated starting point for medicinal chemistry efforts in this target space [3]. Researchers focusing on glutamate dysregulation in conditions like ALS, epilepsy, and stroke can procure this core scaffold to synthesize novel analogs, conduct structure-activity relationship (SAR) studies, and develop proprietary tool compounds or drug candidates, building directly on the reported 42% reduction in neuronal degeneration in an ALS model [4].

Antiviral Drug Discovery, Particularly for Hepatitis B Virus (HBV)

The 6,6-difluoro-2-azabicyclo[2.2.1]heptane moiety is explicitly claimed as a key structural component in patent literature (e.g., WO2014184328A1) for compounds targeting HBV infection [5]. This demonstrates the scaffold's relevance in developing capsid assembly modulators and other antiviral agents. Its unique properties may contribute to overcoming resistance or improving the potency of existing antiviral pharmacophores, making it a strategic procurement target for organizations with active antiviral research programs [6].

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